4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Overview
Description
4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid include a molecular weight of 196.59 g/mol, a XLogP3-AA of 1.5, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 196.0039551 g/mol, a monoisotopic mass of 196.0039551 g/mol, a topological polar surface area of 66 Ų, a heavy atom count of 13, and a formal charge of 0 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is utilized in the synthesis of various heterocyclic compounds. For instance, it serves as a building block in the efficient synthesis of 4-substituted 7-azaindole derivatives through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006). Similarly, it is used in the synthesis of a range of fused pyridine-4-carboxylic acids, demonstrating its versatility and importance in heterocyclic chemistry (Volochnyuk et al., 2010).
Synthesis of Biologically Active Scaffolds
This compound is pivotal in the synthesis of new biologically active pyrrolo[2,3-b]pyridine scaffolds, indicating its significance in medicinal chemistry and drug design (Sroor, 2019). The structural versatility it offers is crucial for creating novel compounds with potential therapeutic applications.
Crystallography and Supramolecular Chemistry
It is also noteworthy in crystallography and supramolecular chemistry. Studies have discussed its polymorphism and solid-state architectures, highlighting its role in understanding crystal packing and molecular interactions (Grossel et al., 2006). The compound's derivatives show particular interactions and assembly patterns in their crystalline forms, providing insights into molecular design and supramolecular chemistry.
Molecular Docking and Drug Design
In drug design and molecular docking studies, derivatives of 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid have been characterized and evaluated for their antimicrobial activities and DNA interactions. This highlights the compound's relevance in pharmaceutical research and its potential in developing new therapeutic agents (Tamer et al., 2018).
properties
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-6(8(12)13)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRQKZFBXVQIDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220567 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101220567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
CAS RN |
1190321-68-6 | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101220567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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